Zibrofusidic Acid (TD-1414): The Brominated Fusidane & AcrB Efflux Probe
Zibrofusidic Acid (TD-1414): The Brominated Fusidane & AcrB Efflux Probe
[1][2][3][4]
Part 1: Executive Summary
Zibrofusidic acid (Code: TD-1414 ; Chemical Name: 24-Bromofusidic acid ) is a semi-synthetic derivative of the steroid antibiotic fusidic acid.[1][2][3][4] Originally developed by LEO Pharma as a next-generation therapeutic to combat fusidic acid-resistant Staphylococcus aureus, it advanced to Phase II clinical trials before development was halted.
While its clinical trajectory as a marketed drug was curtailed, Zibrofusidic acid has found a second life in structural biology and antimicrobial resistance (AMR) research. Its unique brominated structure allows it to bind with high specificity to the AcrB multidrug efflux pump , specifically within the hydrophobic groove formed by transmembrane helices TM1 and TM2.[3] This property makes it an invaluable chemical probe for mapping efflux pump binding sites and understanding resistance mechanisms in Gram-negative bacteria.
This guide analyzes the compound's discovery, its dual-mechanism profile (EF-G inhibition vs. AcrB binding), and provides validated protocols for its use in modern AMR research.
Part 2: Origin & Discovery[6]
The Fusidane Lineage
The discovery of Zibrofusidic acid is rooted in the success of Fusidic Acid (FA), isolated from the fungus Fusidium coccineum by LEO Pharma in the 1960s. FA is a narrow-spectrum antibiotic highly effective against Gram-positive bacteria, particularly Staphylococcus aureus, including MRSA strains.
The Resistance Challenge
Despite FA's efficacy, resistance can emerge via point mutations in the target protein Elongation Factor G (EF-G) (fusA mutations) or through the acquisition of plasmid-mediated protection proteins (FusB/FusC).
The TD-1414 Solution
In the mid-2000s, LEO Pharma initiated a medicinal chemistry campaign to create a "Super-Fusidane." The objective was to modify the fusidane scaffold to:
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Retain potency against wild-type Staphylococci.
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Overcome resistance mechanisms (specifically FusB-mediated resistance).
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Alter pharmacokinetic properties for better skin penetration or systemic stability.
The result was TD-1414 (Zibrofusidic acid) , characterized by the introduction of a bromine atom at the C-24 position of the side chain.[1][5][2][3][4][6][7] This halogenation was designed to increase lipophilicity and alter the steric fit within the EF-G binding pocket, potentially bypassing the steric hindrance caused by resistance mutations.
Part 3: Chemical Biology & Mechanism of Action[1]
Primary Mechanism: Ribosomal Stalling (EF-G Inhibition)
Like its parent compound, Zibrofusidic acid targets bacterial protein synthesis.
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Target: Elongation Factor G (EF-G) on the ribosome.
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Action: It stabilizes the EF-G·GDP·Ribosome complex.
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Effect: This prevents the release of EF-G from the ribosome after GTP hydrolysis, effectively "jamming" the translation machinery in the post-translocational state. No further peptide bonds can be formed, leading to bacteriostasis.
The Research Insight: AcrB Efflux Pump Interaction
The most technically significant aspect of Zibrofusidic acid for modern researchers is its interaction with AcrB , the inner membrane component of the AcrAB-TolC multidrug efflux system in E. coli.
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Binding Site: Crystallographic studies have revealed that Zibrofusidic acid binds to a distinct hydrophobic groove located at the interface of Transmembrane Helix 1 (TM1) and Transmembrane Helix 2 (TM2) of the AcrB protein.[3]
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Significance: Unlike many substrates that bind in the large distal binding pocket, the binding of Zibrofusidic acid to the TM1/TM2 groove suggests a potential allosteric modulation site or a specific entry channel inhibition. This makes TD-1414 a critical tool for structural biologists studying the "peristaltic" pump mechanism of RND-type efflux pumps.
Part 4: Clinical History & Discontinuation
| Phase | Indication | Status | Key Findings |
| Pre-clinical | MRSA / Skin Infections | Success | Demonstrated superior potency against some FA-resistant strains. |
| Phase I | Safety/PK | Completed | Generally well-tolerated; confirmed bioavailability.[8] |
| Phase II | Skin/Soft Tissue Infections | Halted | While efficacy was observed (cure rates >80%), the commercial advantage over generic Fusidic acid was likely deemed insufficient to justify Phase III costs. |
Current Status: Discontinued as a therapeutic candidate (approx. 2009-2010). Available as a specialized research reagent (CAS: 827603-95-2).
Part 5: Experimental Protocols
Protocol A: AcrB Binding Assay (Fluorescence Polarization)
Use this protocol to assess if Zibrofusidic acid competes with standard substrates or binds to the TM1/TM2 groove.
Reagents:
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Purified AcrB protein (dodecyl maltoside solubilized).
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Fluorescent tracer (e.g., BODIPY-FL-Penicillin or Nitrocefin).
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Zibrofusidic acid (Stock: 10 mM in DMSO).
Workflow:
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Preparation: Dilute AcrB protein to 1 µM in Assay Buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.03% DDM).
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Titration: Prepare a serial dilution of Zibrofusidic acid (0.1 µM to 100 µM).
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Incubation: Mix 45 µL of AcrB solution with 5 µL of Zibrofusidic acid dilution. Incubate for 30 min at 25°C to allow equilibrium binding at the TM1/TM2 groove.
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Competition: Add 50 µL of Fluorescent Tracer (final conc. 50 nM). Incubate for 10 min.
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Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
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Analysis: Plot mP (milli-polarization) vs. [TD-1414]. A shift in polarization indicates displacement or conformational change affecting the tracer.
Protocol B: MIC Determination (Resistant Strains)
Standard broth microdilution to verify activity against FusB-carrying S. aureus.
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Inoculum: Prepare S. aureus (FusB+) suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of Zibrofusidic acid (Range: 0.016 – 16 µg/mL).
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Control: Run parallel row with Fusidic Acid (parent) to calculate the Resistance Breakpoint Index (RBI =
). -
Incubation: 18-24 hours at 37°C.
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Readout: Visual turbidity check.[8] The MIC is the lowest concentration with no visible growth.
Part 6: Visualization (Mechanism & Pathway)[9]
The following diagram illustrates the dual nature of Zibrofusidic acid: its primary antibiotic action on the Ribosome and its secondary interaction with the AcrB Efflux Pump.
Caption: Figure 1. Dual mechanistic profile of Zibrofusidic acid. Top path: Primary antibiotic mechanism via EF-G stalling. Bottom path: Interaction with AcrB transmembrane helices used in efflux research.[1][5][2][3]
Part 7: References
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LEO Pharma Annual Report 2008/2009 . Development status of TD-1414 (Zibrofusidic acid) in Phase II for skin infections.9
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MedChemExpress Product Monograph . Zibrofusidic acid (TD-1414) chemical structure and AcrB binding mechanism description.[1][5][3]1
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National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: Zibrofusidic Acid (Ingredient I723VCD5DW).10
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Royal Society of Chemistry . Discontinued Natural Product-Derived Compounds in Clinical Trials (2008-2013).11
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Yaozh Pharmaceutical Data . Zibrofusidic acid INN and clinical development compilation.[12]13
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Derivative | 药物衍生物 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Full text of "The Daily Colonist (1948-05-13)" [archive.org]
- 9. 2008 Record Financial Statements from LEO Pharma | Business Wire [via.ritzau.dk]
- 10. ZIBROFUSIDIC ACID [drugs.ncats.io]
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- 12. news-files.yaozh.com [news-files.yaozh.com]
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